Product packaging for L-Lysine acetate(Cat. No.:CAS No. 57282-49-2)

L-Lysine acetate

Cat. No.: B1675767
CAS No.: 57282-49-2
M. Wt: 206.24 g/mol
InChI Key: RRNJROHIFSLGRA-JEDNCBNOSA-N
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Description

L-Lysine Acetate is the acetate salt form of the essential amino acid L-lysine, provided as a white crystalline powder with the CAS number 57282-49-2 . This compound is freely soluble in water, enhancing its bioavailability for research applications . As an essential amino acid, L-Lysine cannot be synthesized by humans and must be obtained from the diet, making it a critical compound in nutritional and metabolic studies . Its primary research value lies in its role as a building block for protein synthesis and its function as a precursor for various biomolecules . In pharmaceutical research, this compound is investigated for its role in parenteral nutrition formulations and its potential anti-herpes simplex virus (HSV) activity, where it is believed to antagonize arginine metabolism to inhibit viral replication . Emerging preclinical evidence also highlights its analgesic potential, with studies indicating it may inhibit NMDA receptors and modulate neurotransmitter pathways involved in pain signaling . Furthermore, its application extends to biotechnological fields, where it serves as a raw material for peptide synthesis and in cosmetic research for its role in collagen stabilization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O2.C2H4O2<br>C8H18N2O4 B1675767 L-Lysine acetate CAS No. 57282-49-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;(2S)-2,6-diaminohexanoic acid
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InChI

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJROHIFSLGRA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-87-1 (Parent)
Record name Lysine acetate [USP]
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DSSTOX Substance ID

DTXSID80886223
Record name L-Lysine, acetate (1:1)
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57282-49-2, 52315-76-1
Record name L-Lysine, acetate (1:1)
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Record name Lysine acetate
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Record name L-Lysine acetate
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Record name L-Lysine, acetate (1:1)
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Record name L-Lysine, acetate (1:1)
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Record name L-lysine acetate
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Record name L-lysine monoacetate
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Record name LYSINE ACETATE
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Biochemical Pathways and Metabolic Integration of L Lysine Acetate

Dissociation Dynamics and Bioavailability in Biological Systems

Upon introduction into a biological system, typically through oral or intravenous administration, L-Lysine acetate (B1210297) readily dissociates into its components, lysine (B10760008) and acetate ions. patsnap.com Lysine, being an essential amino acid, is not synthesized by the human body and must be acquired from external sources. patsnap.comnih.gov Following dissociation, free lysine is absorbed through the intestinal lining via specific amino acid transporters. patsnap.com Once in the bloodstream, lysine is distributed to various tissues where it participates in numerous vital functions. patsnap.com Acetate, a simple carboxylate ion, is involved in various metabolic processes, including the citric acid cycle. patsnap.com Acetate can be converted into acetyl-CoA, a key molecule in the citric acid cycle, contributing to cellular energy production. patsnap.com

Lysine Catabolism and Anabolism Pathways

Lysine metabolism involves both catabolic (degradation) and anabolic (synthesis) pathways, which differ significantly between mammals and microorganisms.

Mammalian Lysine Metabolic Cycles

In mammals, lysine is primarily a ketogenic amino acid, being degraded to acetyl-CoA. barnys.cz Unlike many other amino acids, lysine does not undergo transamination in the initial step of its degradation. barnys.cz The predominant route for lysine catabolism in mammals is the saccharopine pathway, which is primarily localized in the mitochondria. researchgate.netfamiliasga.commhmedical.com This pathway involves a series of enzymatic reactions that ultimately yield two molecules of acetyl-CoA. researchgate.net The initial steps are catalyzed by a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities. familiasga.commhmedical.com These reactions convert lysine and α-ketoglutarate into saccharopine, which is then further metabolized. familiasga.com

A secondary pathway for lysine degradation in mammals is the pipecolic acid pathway. researchgate.netfamiliasga.com This pathway is less characterized than the saccharopine pathway and involves enzymes localized in the mitochondria, cytosol, and peroxisomes. researchgate.netfamiliasga.com The pipecolic acid pathway is initiated by the α-transamination or α-deamination of lysine. researchgate.netfamiliasga.com Both the saccharopine and pipecolic acid pathways converge at the intermediate α-aminoadipic δ-semialdehyde (AASA). researchgate.netfamiliasga.comresearchgate.net

Disruptions in mammalian lysine degradation pathways are associated with certain neurometabolic disorders, such as pyridoxine-dependent epilepsy (PDE) and glutaric aciduria type 1 (GA1). researchgate.netfamiliasga.commhmedical.com

Microbial Lysine Degradation Routes

Microorganisms exhibit diverse pathways for lysine degradation, contributing to metabolic diversity. Two notable routes include the delta-aminovalerate (B1262092) pathway and the pipecolate pathway.

The delta-aminovalerate (AMV) pathway is a route for L-lysine degradation observed in certain bacteria, including Pseudomonas putida and Escherichia coli. nih.govresearchgate.netuni-konstanz.de In this pathway, L-lysine is converted to δ-aminovalerate. nih.govresearchgate.net This conversion can occur through intermediates such as cadaverine (B124047). nih.gov In Pseudomonas putida, the obligatory pathway from L-lysine involves delta-aminovaleramide, delta-aminovalerate, glutaric semialdehyde, and glutarate. nih.gov Enzymes such as lysine monooxygenase (DavB) and δ-aminovaleramidase (DavA) are involved in the conversion of lysine to δ-aminovalerate. researchgate.net Subsequently, δ-aminovalerate is converted to glutarate via glutarate semialdehyde, catalyzed by enzymes like 5-aminovalerate aminotransferase (DavT) and glutarate semialdehyde dehydrogenase (DavD). researchgate.netwikipedia.orggenome.jp In E. coli, lysine degradation via 5-aminovalerate can proceed to succinate (B1194679) involving glutarate and L-2-hydroxyglutarate as intermediates. uni-konstanz.de

The pipecolate pathway, also known as the L-lysine degradation II pathway, is another metabolic route for lysine breakdown found in certain bacteria and fungi. ontosight.ai This pathway is distinct from the saccharopine pathway and involves the conversion of L-lysine into alpha-ketoadipic acid through intermediates including pipecolic acid. ontosight.ai The initial step may involve the conversion of L-lysine to L-pipecolic acid, potentially facilitated by enzymes like lysine oxidase. ontosight.ai Subsequent enzymatic reactions convert L-pipecolic acid to alpha-ketoadipic acid. ontosight.ai In some bacteria, the pipecolate pathway may involve the conversion of L-lysine to D-lysine via a lysine racemase, followed by the metabolism of D-lysine through intermediates like Δ1-piperideine-2-carboxylate and L-pipecolate. nih.govnih.gov The pipecolic acid pathway in mammals also involves pipecolic acid as an intermediate and converges with the saccharopine pathway at AASA. researchgate.netfamiliasga.com

Lysine Biosynthesis in Microorganisms: Metabolic Engineering Perspectives

Unlike mammals, many microorganisms possess the metabolic pathways necessary for lysine biosynthesis. These pathways are targets for metabolic engineering to enhance lysine production for industrial applications, such as animal feed additives. inscripta.comcytgen.com Natural lysine-producing microorganisms like Corynebacterium glutamicum and E. coli have been used for commercial lysine production through fermentation. inscripta.comcytgen.com

Metabolic engineering strategies aim to optimize these biosynthetic pathways. This can involve targeting key genes and enzymes within the lysine synthesis pathway to increase carbon flux towards lysine production. inscripta.comresearchgate.net For example, in Corynebacterium glutamicum, the lysine biosynthetic pathway involves several genes, including aspC, lysC, asd, dapA, dapB, ddh, and lysA. researchgate.net Upregulation of the expression levels of these genes can enhance lysine production. researchgate.net Additionally, metabolic engineering can involve modifying competing pathways or improving the availability of necessary cofactors like NADPH. researchgate.netnih.govasm.org Reducing the activity of enzymes in competing pathways, such as isocitrate dehydrogenase in the TCA cycle, can redirect metabolic flux towards lysine synthesis. asm.org The use of techniques like targeted mutagenesis and high-throughput screening allows for the identification and selection of strains with improved lysine production capabilities. inscripta.com

Metabolic engineering efforts also explore the use of alternative carbon substrates for lysine production and the application of advanced genetic engineering technologies like CRISPR. cytgen.com

Acetate Metabolic Fates and Cellular Energetics

Acetate's role in cellular energetics is intrinsically linked to its conversion into acetyl-CoA. This activated form of acetate can then enter the citric acid cycle for energy production or be channeled into biosynthetic pathways frontiersin.orgnih.gov.

Acetate Conversion to Acetyl-CoA

The conversion of acetate to acetyl-CoA is a crucial step for its metabolic utilization. In many organisms, including mammals and bacteria, this conversion is primarily catalyzed by enzymes known as acyl-CoA short-chain synthetases (ACSS) or acetyl-CoA synthetase (ACS) frontiersin.orgportlandpress.comontosight.aioup.com. In mammals, ACSS1 and ACSS2 are the main enzymes responsible for converting free acetate into acetyl-CoA, with ACSS1 being mitochondrial and ACSS2 present in the cytosol and nucleus frontiersin.org. ACSS enzymes utilize acetate as a substrate, requiring ATP and coenzyme A (CoA) for the reaction frontiersin.orgoup.com. The reaction catalyzed by AMP-forming acetyl-CoA synthetase (ACS) is a two-step process that yields acetyl-AMP and pyrophosphate in the first step, followed by the displacement of AMP by CoA to form acetyl-CoA researchgate.net. This process is energetically driven by the hydrolysis of pyrophosphate researchgate.net.

In some bacteria, an alternative pathway involving acetate kinase (AckA) and phosphotransacetylase (Pta) can also convert acetate to acetyl-CoA portlandpress.comnih.govgenome.jp. This pathway is often reversible and can function in either direction depending on metabolic needs portlandpress.comnih.gov.

Integration into the Citric Acid Cycle (Krebs Cycle)

Acetyl-CoA is a pivotal molecule that links the metabolism of carbohydrates, fats, and proteins to the citric acid cycle (also known as the Krebs cycle or TCA cycle) wikipedia.orgkhanacademy.orglibretexts.org. Once acetate is converted to acetyl-CoA, the acetyl group (a two-carbon molecule) enters the citric acid cycle by condensing with oxaloacetate (a four-carbon molecule) to form citrate (B86180) (a six-carbon molecule) wikipedia.orgkhanacademy.org. Through a series of enzymatic reactions within the cycle, the two carbons from the acetyl group are ultimately oxidized and released as two molecules of carbon dioxide wikipedia.orgkhanacademy.org. This oxidative process generates reducing equivalents in the form of NADH and FADH₂, which are then used in oxidative phosphorylation to produce ATP, the primary energy currency of the cell wikipedia.orgkhanacademy.org.

The integration of acetate-derived acetyl-CoA into the citric acid cycle is essential for energy production, particularly when acetate is available as a carbon source ontosight.ai. While the citric acid cycle is a cyclic pathway, the carbons from the entering acetyl-CoA are not immediately released as CO₂ in the same turn but are incorporated into cycle intermediates and released in subsequent turns khanacademy.org.

Interplay with Acetyl-Phosphate Metabolism

Acetyl-phosphate (AcP) is a high-energy metabolic intermediate that plays a significant role in bacterial metabolism, particularly in the acetate kinase-phosphotransacetylase (AckA-Pta) pathway nih.govmdpi.compnas.org. In this pathway, phosphotransacetylase (Pta) catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (B84403) into acetyl-phosphate and CoA wikipedia.orgresearchgate.net. Subsequently, acetate kinase (AckA) catalyzes the reversible transfer of the phosphate group from acetyl-phosphate to ADP, producing acetate and ATP genome.jpuniprot.org.

This pathway can function in both directions: converting acetyl-CoA to acetate and ATP (acetate production) or converting acetate to acetyl-CoA via acetyl-phosphate (acetate assimilation) portlandpress.compnas.org. The relative activities of Pta and AckA can modulate intracellular levels of acetyl-phosphate pnas.org. Acetyl-phosphate is not merely an intermediate in acetate metabolism; it can also act as a donor of acetyl or phosphoryl groups in the regulation of various cellular processes, including non-enzymatic protein acetylation and signal transduction in bacteria mdpi.compnas.orgnih.gov. While the AckA-Pta pathway is well-characterized in bacteria, putative acetate kinase genes have also been identified in some eukaryotic microbes, sometimes forming pathways with phosphotransacetylase or other enzymes nih.gov.

The interplay between acetate, acetyl-CoA, and acetyl-phosphate highlights the intricate regulation and interconnectedness of metabolic pathways, allowing cells to adapt to varying nutrient availability and energy demands mdpi.comresearchgate.net.

Molecular and Cellular Mechanisms Regulated by L Lysine Acetate and Lysine Acetylation

Post-Translational Lysine (B10760008) Acetylation: Regulatory Landscape

The regulatory landscape of lysine acetylation is complex, involving the interplay of enzymes that add and remove acetyl groups, as well as the availability of acetyl donors. This dynamic balance is crucial for maintaining cellular homeostasis and proper protein function. frontiersin.orgencyclopedia.pub Dysregulation of lysine acetylation has been implicated in various disease states. frontiersin.orgnih.govresearchgate.net

Enzymatic Acetylation by Lysine Acetyltransferases (KATs)

Lysine acetylation is primarily catalyzed by enzymes known as lysine acetyltransferases (KATs), also historically referred to as histone acetyltransferases (HATs). frontiersin.orgencyclopedia.pubwikipedia.org KATs facilitate the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the ε-amino group of a lysine residue on a target protein. encyclopedia.pubnih.govwikipedia.org This enzymatic activity is crucial for establishing the acetylation mark on proteins.

Based on amino acid sequence homology, KATs in mammals are classified into three major families: the GCN5/PCAF family (KAT2A/KAT2B), the p300/CBP family (KAT3A/KAT3B), and the MYST family (MOZ, Ybf2/Sas3, Sas2, and TIP60). frontiersin.org The p300/CBP family members, for instance, are predominantly found in the nucleus and cytoplasm and are involved in the targeted acetylation of specific chromatin domains. frontiersin.org The diversity in KAT families and their localization suggests specialized roles in acetylating different protein substrates and regulating distinct cellular pathways.

Enzymatic Deacetylation by Lysine Deacetylases (KDACs) including Sirtuins

The removal of acetyl groups from lysine residues is catalyzed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). frontiersin.orgencyclopedia.pubwikipedia.org This process is essential for the reversible nature of lysine acetylation and allows for dynamic regulation of protein function. frontiersin.org

In mammals, the KDAC superfamily comprises 11 zinc-dependent HDACs and 7 NAD⁺-dependent sirtuins (SIRT1 to SIRT7). frontiersin.orgencyclopedia.pubnih.gov These two groups of deacetylases utilize distinct catalytic mechanisms. Zinc-dependent HDACs catalyze a hydrolytic cleavage of the acetyl group, while sirtuins require NAD⁺ as a cofactor for their deacetylase activity, producing nicotinamide (B372718) and 2′-O-acetyl-ADP-ribose as byproducts. frontiersin.orgencyclopedia.pubportlandpress.com

Based on sequence similarity, KDACs are further divided into four classes: Class I (HDAC1, HDAC2, HDAC3, and HDAC8), Class II (Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9; Class IIb: HDAC6 and HDAC10), Class III (SIRT1-SIRT7), and Class IV (HDAC11). frontiersin.orgencyclopedia.pubnih.govfrontiersin.org Class I KDACs are primarily nuclear, while Class IIb HDAC6 and 10, and SIRT2 are mainly cytoplasmic. nih.gov SIRT3-5 are exclusively mitochondrial. nih.gov Some KDACs, such as HDAC3, HDAC8, most Class IIa/IV HDACs, and SIRT1, can shuttle between nuclear and cytoplasmic compartments, with their localization often regulated by post-translational modifications. nih.gov The diverse localization and enzymatic mechanisms of KDACs highlight their broad impact on deacetylation across different cellular compartments and processes.

Here is a table summarizing the classes and types of KDACs:

KDAC ClassTypeMembers in HumansCofactor/MechanismPrimary Localization (General)
Class IZinc-dependentHDAC1, HDAC2, HDAC3, HDAC8Zn²⁺-dependentNuclear
Class IIaZinc-dependentHDAC4, HDAC5, HDAC7, HDAC9Zn²⁺-dependentCan shuttle/Nuclear/Cytoplasmic
Class IIbZinc-dependentHDAC6, HDAC10Zn²⁺-dependentCytoplasmic
Class IIINAD⁺-dependentSIRT1, SIRT2, SIRT3, SIRT4, SIRT5, SIRT6, SIRT7NAD⁺-dependentVaried (Nuclear, Cytoplasmic, Mitochondrial)
Class IVZinc-dependentHDAC11Zn²⁺-dependentCan shuttle

Non-Enzymatic Acetylation Mechanisms (Acetyl-CoA and Acetyl-Phosphate Dependent)

While enzymatic acetylation by KATs is a primary mechanism, lysine acetylation can also occur through non-enzymatic mechanisms. encyclopedia.pubnih.gov These mechanisms typically involve the transfer of an acetyl group from reactive acetyl donors directly to the lysine residue without the involvement of a protein enzyme.

Acetylation Site Identification and Proteomic Mapping

Understanding the full scope of lysine acetylation requires the identification of specific lysine residues that undergo this modification across the proteome. Advances in high-resolution mass spectrometry-based proteomics have significantly improved the ability to identify and map lysine acetylation sites on proteins. frontiersin.orgasm.org

Proteomic approaches involve the isolation of proteins from cells or tissues, followed by enzymatic digestion into peptides. frontiersin.org Acetylated peptides are then often enriched using antibodies specific for acetylated lysine. cellsignal.com These enriched peptides are subsequently analyzed by mass spectrometry, which can determine the mass-to-charge ratio of the peptides and, through fragmentation, identify the amino acid sequence and the specific lysine residue that is acetylated. frontiersin.org

These proteomic studies have revealed that lysine acetylation is a widespread modification, affecting thousands of proteins in diverse cellular compartments and involved in a multitude of cellular functions beyond the initially recognized role in histone modification. frontiersin.orgencyclopedia.puboncotarget.comcellsignal.combiorxiv.org Proteomic mapping provides a global view of the "acetylome" and helps to identify potential substrates and pathways regulated by lysine acetylation. frontiersin.orgoncotarget.com Stoichiometry assessments are also critical to determine the occupancy of acetylation sites and their potential impact on protein function. asm.org

Impact on Protein Functionality and Cellular Processes

Lysine acetylation exerts a profound impact on protein functionality through various mechanisms, ultimately influencing a wide range of cellular processes. frontiersin.orgencyclopedia.pubnih.gov The addition of an acetyl group to a lysine residue neutralizes its positive charge and increases its size, which can lead to changes in protein conformation, stability, localization, and interactions with other molecules like proteins or DNA. frontiersin.orgnih.govnih.govfrontiersin.orgasm.orgacs.org

Lysine acetylation is involved in fundamental cellular processes such as gene transcription and expression, cell cycle progression, DNA damage repair, cellular signal transduction, protein folding, and autophagy. frontiersin.orgencyclopedia.pubnih.gov Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. frontiersin.orgencyclopedia.pubscirp.orgresearchgate.net

Regulation of Enzyme Activity and Allosteric Modulation

One significant way lysine acetylation impacts protein function is by regulating enzyme activity. wikipedia.orguniprot.orgscbt.comwikipedia.org Acetylation can influence enzyme catalytic activity through several mechanisms. scirp.orgnih.govresearchgate.net

Firstly, acetylation of lysine residues located within or near the active site of an enzyme can directly affect substrate binding or catalysis by altering the local chemical environment or the shape of the active site. nih.govmcw.edu Neutralizing the positive charge of a lysine within the active site, for example, can disrupt interactions with negatively charged substrates or cofactors, thereby inhibiting enzymatic activity. nih.govmcw.edu

Secondly, lysine acetylation can induce allosteric changes in enzyme conformation. nih.govresearchgate.net Acetylation at a site distant from the active site can lead to a conformational change that affects the enzyme's catalytic efficiency or its ability to interact with regulatory molecules. nih.govresearchgate.net This allosteric modulation allows acetylation to fine-tune enzyme activity in response to cellular signals or metabolic states. nih.govportlandpress.comresearchgate.net

Studies have shown that acetylation can either activate or inhibit enzyme activity, depending on the specific enzyme and the site of acetylation. nih.govportlandpress.com For instance, acetylation of certain glycolytic and TCA cycle enzymes on conserved lysine residues within their catalytic pockets can inhibit activity. nih.govmcw.edu Conversely, acetylation at other sites might promote activity. nih.govportlandpress.com This site-specific regulation underscores the complexity and precision of lysine acetylation in controlling metabolic flux and other enzymatic pathways. nih.govportlandpress.com

Here is a table illustrating examples of how lysine acetylation can regulate enzyme activity:

MechanismDescriptionPotential Outcome on ActivityExample (Based on Search Results)
Direct effect on the active siteAcetylation of a lysine residue within or near the active site alters the local chemical environment or shape.Inhibition or ModulationAcetylation of glycolytic/TCA cycle enzymes in catalytic pockets. nih.govmcw.edu
Allosteric modulationAcetylation at a distant site induces a conformational change affecting the active site or regulatory binding.Activation or InhibitionGeneral mechanism observed for various enzymes. nih.govresearchgate.net
Altering substrate/cofactor accessibilityModification of conserved lysine residues hinders the entry of substrate or binding of cofactors.InhibitionImpaired acetyl-CoA binding to E. coli citrate (B86180) synthase (K295). nih.gov
Promoting substrate/cofactor accessibilityAcetylation promotes the binding of substrate or cofactors.ActivationPromoted acetyl-CoA binding to E. coli citrate synthase (K283). nih.gov
Acetyl-CoA Synthetase (Acs) Regulation

Acetyl-CoA Synthetase (Acs) is an enzyme that catalyzes the formation of acetyl-CoA from acetate (B1210297), ATP, and CoA. frontiersin.orgpnas.org This enzyme's activity is subject to regulation by lysine acetylation. asm.orgbiorxiv.orgfrontiersin.orgpnas.orgexlibrisgroup.com Acetylation of a specific lysine residue, such as Lys-609 in bacterial Acs or Lys-642 in human AceCS2 (a mitochondrial acetyl-CoA synthetase), has been shown to inhibit its catalytic activity. frontiersin.orgpnas.org This inhibition occurs by blocking the initial step of the reaction, the ATP-dependent adenylation of acetate. pnas.org Deacetylation by sirtuin deacetylases, such as SIRT3 in mammals or CobB in bacteria, can reactivate Acs activity. pnas.orgexlibrisgroup.com

Research findings highlight the conserved nature of this regulatory mechanism across different organisms. pnas.orgexlibrisgroup.com For instance, studies on Arabidopsis ACS demonstrate that acetylation of a homologous lysine residue (Lys-622) significantly lowers the enzyme's catalytic efficiency. biorxiv.org

Table 1: Impact of Lysine Acetylation on Acetyl-CoA Synthetase Activity

Enzyme SourceAcetylated Lysine ResidueEffect on ActivityDeacetylase InvolvedCitation
Bacteria (Acs)Lys-609InhibitedCobB frontiersin.orgpnas.org
Human Mitochondria (AceCS2)Lys-642InhibitedSIRT3 pnas.org
Arabidopsis (ACS)Lys-622InhibitedNot specified biorxiv.org
Isocitrate Dehydrogenase (ICDH) Regulation

Isocitrate Dehydrogenase (ICDH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. mdpi.com Lysine acetylation has been identified as a post-translational modification that regulates ICDH activity. asm.orgmdpi.comjmb.or.kr Studies have shown that mimicking lysine acetylation in human cytosolic IDH1 can decrease its catalytic efficiency. mdpi.com Multiple lysine acetylation sites have been identified on Isocitrate Dehydrogenase in Escherichia coli. jmb.or.kr

Lactate (B86563) Dehydrogenase (LdhA) Regulation

Lactate Dehydrogenase (LdhA) catalyzes the conversion of pyruvate (B1213749) to lactate. frontiersin.orgnih.gov Lysine acetylation has been reported to regulate LdhA activity. frontiersin.orgnih.govcapes.gov.bramegroups.comnih.gov In Escherichia coli, LdhA can be acetylated at specific lysine sites, and these modifications affect its activity. frontiersin.orgnih.gov Studies in human pancreatic cancer cells have shown that acetylation of LdhA at lysine 5 (K5) inhibits its catalytic activity. capes.gov.bramegroups.comnih.gov Furthermore, K5 acetylation can lead to reduced LdhA protein levels through chaperone-mediated lysosomal degradation. amegroups.comnih.gov

Table 2: Lysine Acetylation Sites and Effects on LdhA Activity

OrganismAcetylated Lysine Site(s)Effect on ActivityAdditional Effects (if any)Citation
Escherichia coliK9, K154, K248ModulatedK9R mutant increased lactate titer; K154Q-K248Q mutant inhibited lactate accumulation frontiersin.orgnih.gov
Human (LDH-A)K5InhibitedReduced protein levels via degradation capes.gov.bramegroups.comnih.gov

Gene and Protein Expression Modulation

Lysine acetylation plays a significant role in modulating gene and protein expression. frontiersin.orgfrontiersin.orgwikipedia.orgnih.govplos.orgnih.govresearchgate.netnih.gov This regulation can occur through the modification of histones and non-histone proteins, including transcription factors. frontiersin.orgwikipedia.orgnih.govplos.orgnih.govnih.gov

Acetylation of lysine residues on histone tails is a well-established mechanism for regulating gene transcription. oup.comwikipedia.orgplos.org Histone acetylation generally leads to a more relaxed chromatin structure, increasing accessibility for transcription machinery and promoting gene activation. wikipedia.org Conversely, deacetylation is associated with transcriptional repression. wikipedia.org

Beyond histones, acetylation of transcription factors can directly impact their DNA-binding activity and interaction with co-regulators, thereby modulating target gene expression. nih.govresearchgate.netnih.govplos.orgoup.com For example, acetylation of the transcription factor RcsB in Escherichia coli can prevent its DNA binding, which in turn affects the expression of genes involved in flagella biosynthesis and acid stress response. plos.orgoup.comembopress.orgnih.govembopress.orgresearchgate.net

Cellular Motility and Flagella Biosynthesis Regulation

Protein lysine acetylation has been implicated in the regulation of cellular motility, particularly in bacteria, through its effects on flagella biosynthesis and the function of motility-related proteins. plos.orgembopress.orgnih.govembopress.orgresearchgate.netbiorxiv.org

In Escherichia coli, acetylation of the transcription factor RcsB has been shown to impact flagella biosynthesis and motility. plos.orgembopress.orgnih.govembopress.orgresearchgate.netbiorxiv.org Acetylation of RcsB at lysine 154 can lead to increased motility and a higher number of flagella. embopress.orgresearchgate.net This suggests that the acetylation state of key regulatory proteins can fine-tune the cellular machinery responsible for movement. plos.org

Stress Response Mechanisms (e.g., Acid Stress)

Lysine acetylation plays a role in cellular responses to various environmental stresses, including acid stress. embopress.orgnih.govresearchgate.netmdpi.com The acetylation status of certain proteins can influence the cell's ability to survive under challenging conditions. embopress.orgnih.govmdpi.com

In Escherichia coli, acetylation of the transcription factor RcsB affects acid stress susceptibility. embopress.orgnih.govresearchgate.net Loss of function of acetylated RcsB can lead to the down-regulation of genes involved in the acid stress response. embopress.orgresearchgate.net This highlights how lysine acetylation can be integrated into complex regulatory networks that govern stress adaptation. mdpi.com

Intercellular Communication and Signaling Pathways

Lysine acetylation is involved in modulating intercellular communication and various signaling pathways. frontiersin.orgfrontiersin.orgacs.orgd-nb.infofrontiersin.orgresearchgate.net This can occur through the acetylation of proteins that are components of signaling cascades or those involved in cell-cell interactions. frontiersin.orgacs.orgd-nb.infofrontiersin.org

Acetylation can affect the activity, localization, and interactions of signaling molecules, thereby influencing the transmission and interpretation of cellular signals. frontiersin.orgcytoskeleton.comfrontiersin.orgacs.orgd-nb.infofrontiersin.org For instance, proteins involved in pathways such as NF-κB, TGF-β/Smad, and PI3-K, which are crucial for processes like epithelial-mesenchymal transition (EMT), can be modulated by lysine acetylation. d-nb.info Acetylation can also impact proteins involved in cell-cell adhesion and communication, contributing to the regulation of complex cellular behaviors. researchgate.net

Furthermore, lysine acetylation can crosstalk with other post-translational modifications, such as phosphorylation and ubiquitination, creating intricate regulatory programs that fine-tune cellular responses to internal and external cues. researchgate.netnih.gov

L-Lysine Acetate in Advanced Biological Systems

Role in Collagen Triple-Helix Stability and Protein Conformation

Lysine plays a significant role in protein structure and stability. Its side chain, containing a positively charged amino group and a hydrophobic carbon tail, contributes to its amphipathic nature, allowing it to be found both buried within proteins and on their exterior interacting with the aqueous environment. wikipedia.org The ε-amino group of lysine can participate in hydrogen bonding, salt bridges, and covalent interactions, such as forming a Schiff base, further contributing to protein stability. wikipedia.org

In collagen, lysine is crucial for the crosslinking between the three helical polypeptides, which is essential for the stability and tensile strength of the collagen triple-helix. This mechanism is analogous to the role of lysine in stabilizing bacterial cell walls through crosslink formation. wikipedia.org Electrostatic interactions involving lysine residues can significantly contribute to the stability of collagen triple-helical peptides. Studies have shown that specific sequences containing lysine, such as Gly-Pro-Lys-Gly-Asp/Glu-Hyp, can lead to a notable gain in triple-helix stability, comparable to that seen with Gly-Pro-Hyp-Gly-Pro-Hyp sequences. researchgate.net This stabilization, observed with lysine but not arginine in similar contexts, is attributed to interchain ion pairs as indicated by molecular modeling. researchgate.net The anomalous frequency of triplets forming salt bridges, including KGE and KGD, in human fibrillar collagens suggests a significant biological role in folding and function. researchgate.net

Growth and Productivity in Cell Culture Systems

This compound is commonly used in cell culture media to support the growth and productivity of cells. rpicorp.comfishersci.co.uk It is employed in biotechnological processes, particularly in the production of recombinant proteins and enzymes. rpicorp.comfishersci.co.uk Its role as a fundamental amino acid makes it valuable in understanding various cellular and molecular mechanisms studied in laboratory research, including protein synthesis and enzymology. rpicorp.comfishersci.co.uk

Research into optimizing L-lysine production through bacterial fermentation, primarily using Corynebacterium glutamicum, highlights the importance of lysine for growth and productivity in microbial cell culture systems used for industrial-scale amino acid production. researchgate.net Studies have investigated the impact of metabolic engineering on cell growth, substrate consumption, and L-lysine production in these systems. For instance, engineered strains of C. glutamicum have shown improved substrate consumption rates and high L-lysine titers. researchgate.net

Data from studies on L-lysine production in Corynebacterium glutamicum fed-batch fermentation illustrate the relationship between cell growth, substrate consumption, and lysine accumulation. While these studies focus on lysine production by the cells rather than the effect of this compound on cell culture growth in general, they demonstrate the metabolic pathways and conditions influencing amino acid availability and cellular productivity in a controlled environment.

StrainSpecific Glucose Uptake RateL-Lysine Titer (g/L)Productivity (g/L/h)Carbon Yield (g/g glucose)
K-8Best observed221.3 ± 17.65.530.71

Note: Data extracted from a study on metabolic engineering of Corynebacterium glutamicum for L-lysine production. researchgate.net

Global lysine acetylation in Escherichia coli has been shown to result from growth conditions favoring acetate fermentation. asm.org When the carbon flux exceeds the capacity of the tricarboxylic acid (TCA) cycle, leading to acetate overflow metabolism, metabolic intermediates, principally acetyl phosphate (B84403), build up, inducing lysine acetylation. asm.org This suggests a link between acetate availability, metabolic state, and protein modification in bacterial cell growth.

Immune Response Modulation: Cytokine and Antibody Production Pathways

Amino acids play an important role in immune responses by regulating various cellular functions, including the activation of immune cells (T lymphocytes, B lymphocytes, natural killer cells, and macrophages), cellular redox state, gene expression, lymphocyte proliferation, and the production of antibodies and cytokines. cambridge.orgcambridge.org L-Lysine is an essential amino acid that contributes to the immune system by supporting the function of immune cells and promoting the production of antibodies. chinaaminoacid.com

While the direct role of this compound specifically in modulating cytokine and antibody production pathways is not extensively detailed in the provided search results, research on the impact of acetate in other contexts offers some insight. Acetate treatment has been shown to modulate inflammatory cytokine production in primary astrocytes, reversing increases in pro-inflammatory cytokines like IL-1β and TNF-α induced by lipopolysaccharide (LPS). nih.gov Acetate also influenced anti-inflammatory cytokines, reversing the LPS-induced reduction in TGF-β1 and IL-4. nih.gov This modulation of cytokine balance by acetate is correlated with changes in protein acetylation, specifically the induction of NF-κB p65 hyperacetylation at lysine 310. nih.gov This suggests a potential, albeit indirect, link between acetate, lysine acetylation, and immune signaling pathways involving cytokine production.

Effects on Specific Physiological Systems (e.g., Vascular Calcification, Pancreatic Function)

This compound has been researched for its potential effects on specific physiological systems, including vascular calcification (VC) and acute pancreatitis. medchemexpress.commedchemexpress.comchemsrc.com

Studies in adenine-induced uremic rats, a model for vascular calcification, have shown that dietary L-lysine can prevent arterial calcification and protect against osteoporotic changes in the femora. medchemexpress.comchemsrc.comchemsrc.com this compound administered orally at a dosage of 40 µg/kg ameliorated arterial calcification in these rats. medchemexpress.comchemsrc.comchemsrc.comchemicalbook.com The mechanism may involve the suppression of plasma iPTH and elevation of plasma alanine, proline, arginine, and homoarginine, thereby inhibiting apoptosis of vascular smooth muscle cells (VSMCs) and mineral precipitation. medchemexpress.comchemsrc.comchemsrc.com

In the context of acute pancreatitis, this compound has shown inhibitory effects on pancreatic tissue damage in mice. medchemexpress.comchemsrc.comchemsrc.comchemicalbook.com Administration of this compound at dosages of 10 and 400 mg/kg (intragastric and oral) for 15 days inhibited the release of the inflammatory cytokine IL-6 and enhanced antioxidant activity. medchemexpress.comchemsrc.comchemsrc.comchemicalbook.com

Data from animal studies on the effects of this compound:

Physiological SystemAnimal ModelDosage and AdministrationDurationKey Findings
Vascular CalcificationAdenine-induced uremic rats40 µg/kg; p.o.Not specified (Study duration)Ameliorated arterial calcification, protected femora from osteoporotic changes. medchemexpress.comchemsrc.comchemsrc.comchemicalbook.com
Acute PancreatitisMale mice10 and 400 mg/kg; i.g. and p.o.15 daysInhibited pancreatic tissue damage, inhibited IL-6 release, enhanced antioxidant activity. medchemexpress.comchemsrc.comchemsrc.comchemicalbook.com

Note: p.o. = per os (oral administration), i.g. = intragastric administration.

Advanced Synthetic Methodologies and Biomanufacturing of L Lysine Acetate and Its Derivatives

Chemoenzymatic Synthesis of L-Lysine Acetate (B1210297) and Related Compounds

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers an environmentally friendly and often highly selective approach for synthesizing complex molecules like amino acid derivatives and polypeptides. nih.govmdpi.comacs.orgresearchgate.net Enzymes, such as proteases like papain, can catalyze reactions under mild conditions in aqueous or mixed solvent systems, often without the need for protecting reactive side-chain functional groups. nih.govacs.orgresearchgate.netnih.gov

Synthesis from L-Lysine Hydrochloride Precursors

L-Lysine hydrochloride (Lys-OH·HCl) can serve as a starting material in chemoenzymatic synthesis routes. nih.gov For instance, in the chemoenzymatic polymerization of L-lysine, esterification of L-lysine with an alcohol is a necessary initial step to create monomers with esterified C-termini, which are suitable substrates for enzymatic polymerization. nih.govacs.org This esterification can be achieved chemically, for example, by using hydrochloric acid as a catalyst in ethanol. nih.govacs.orgresearchgate.net Studies have explored the optimization of conditions such as alcohol volume fraction and L-lysine concentration to achieve high yields of the esterified lysine (B10760008). acs.orgresearchgate.net

One-pot chemoenzymatic polymerization has been demonstrated using esterified L-lysine precursors without isolating the intermediate. nih.govacs.orgresearchgate.net For example, papain has been used to catalyze the polymerization of L-lysine ethyl ester, resulting in poly-L-lysine. nih.govacs.orgresearchgate.net The regioselectivity of the enzyme ensures the formation of specific linkages, such as α-linked poly-L-lysine. nih.govacs.orgresearchgate.net

Enzymatic Derivatization Techniques

Enzymatic techniques play a crucial role in the specific derivatization of lysine residues. Enzymes can facilitate site-selective modifications that are challenging to achieve through purely chemical methods. For example, microbial transglutaminase (mTGase) can catalyze the conjugation of molecules to specific lysine residues in proteins. rsc.org This involves the transfer of an acyl group to an amino donor, allowing for targeted modification. rsc.org

Enzymatic reactions are also explored for the synthesis of L-lysine derivatives. For instance, L-lysine-α-oxidase (LysO) is an enzyme that catalyzes the oxidative deamination of L-lysine, leading to the formation of products like pipecolic acid. mdpi.com Such enzymatic conversions highlight the potential for biocatalysis in creating diverse lysine-based compounds.

Microbial Fermentation and Bioprocess Optimization for L-Lysine and its Acetate Salt

Microbial fermentation is the predominant method for the industrial production of L-lysine. nih.govresearchgate.net Microorganisms, primarily Corynebacterium glutamicum and Escherichia coli, are engineered and cultured under optimized conditions to produce high yields of L-lysine. nih.govresearchgate.netresearchgate.net The fermentation process offers advantages such as the utilization of renewable resources and a relatively environmentally friendly production route compared to chemical synthesis. nih.govresearchgate.net

Strain Engineering for Enhanced Yields

Significant efforts in L-lysine bioproduction focus on strain engineering to enhance microbial performance and increase yields. This involves modifying metabolic pathways to direct carbon flux towards lysine synthesis and reduce the production of byproducts. nih.govmdpi.comsci-hub.se Strategies include the targeted knockout or mutation of genes involved in competing metabolic pathways, as well as the amplification or overexpression of genes encoding key enzymes in the lysine biosynthesis pathway. nih.govmdpi.com

Enhancing the availability of essential cofactors, such as NADPH and ATP, is another critical aspect of strain engineering for improved lysine production. nih.govsci-hub.se Metabolic engineering approaches aim to optimize the balance of these cofactors and enhance ATP generation pathways. nih.govsci-hub.se Furthermore, increasing the supply of precursor molecules like oxaloacetate and L-glutamate is vital for maximizing fermentation efficiency. nih.gov Rational engineering of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, can improve the availability of these precursors. nih.gov

Advances in strain engineering have led to substantial increases in L-lysine titers. For example, engineered E. coli strains have achieved high yields in fed-batch fermentation. nih.govsci-hub.se Similarly, modified C. glutamicum strains have demonstrated significantly improved lysine production through strategies like optimizing glucose uptake and enhancing ATP availability. sci-hub.senih.gov

Fermentation Pathway Manipulation for Byproduct Control

Controlling the formation of byproducts is essential for improving the purity and yield of L-lysine during fermentation. This is often achieved through metabolic engineering by manipulating fermentation pathways. By knocking out or downregulating genes involved in byproduct synthesis, microorganisms can be redirected to channel more carbon and energy towards L-lysine production. nih.gov Optimizing fermentation conditions, including temperature, pH, and dissolved oxygen levels, also plays a crucial role in minimizing byproduct accumulation and maintaining high metabolic activity of the production strain. nih.govispub.com For instance, maintaining appropriate dissolved oxygen concentrations throughout different fermentation stages is critical, as insufficient oxygen can lead to the formation of byproducts like lactic acid. ispub.com

Development of L-Lysine Acetate Derivatives for Specialized Applications

L-Lysine and its acetate salt serve as versatile building blocks for the development of various derivatives with specialized applications. The presence of multiple functional groups (α-amino, ε-amino, and carboxyl) allows for diverse chemical and enzymatic modifications. sci-hub.se

Bio-based Production of High-Value Chemicals (e.g., cadaverine (B124047), pipecolic acid)

The bio-based production of platform chemicals from renewable resources like L-lysine is gaining significant attention as an environmentally friendly alternative to traditional petrochemical processes. L-Lysine serves as a direct precursor for the synthesis of diamines such as cadaverine and cyclic amino acids like pipecolic acid through microbial fermentation or whole-cell bioconversion. engineering.org.cnfrontiersin.orgresearchgate.net

Cadaverine (1,5-diaminopentane) is a five-carbon diamine that is formed by the decarboxylation of L-lysine, catalyzed by the enzyme lysine decarboxylase (LDC). engineering.org.cnnih.gov This process is observed in various microorganisms, including Escherichia coli and Corynebacterium glutamicum, which are commonly engineered for enhanced cadaverine production. forskningsradet.noengineering.org.cn Cadaverine is a valuable monomer for the production of bio-based polyamides, offering properties comparable to or exceeding those of petroleum-based nylons. engineering.org.cnnih.govfrontiersin.org

Research has focused on improving cadaverine yields and productivity through metabolic engineering and optimization of fermentation conditions. For instance, recombinant E. coli strains expressing LDC from Hafnia alvei have demonstrated high-level bioconversion of L-lysine to cadaverine, achieving titers of up to 136 g/L from 200 g/L of L-lysine in an IPTG- and PLP-free whole-cell bioconversion reaction. nih.gov This highlights the potential for efficient, high-concentration production of cadaverine using engineered microbial biocatalysts. nih.govfrontiersin.orgnih.gov

Pipecolic acid (piperidine-2-carboxylic acid) is a cyclic non-proteinogenic amino acid derived from L-lysine metabolism. nih.govresearchgate.net It is a key chiral precursor for the synthesis of various pharmaceuticals and natural products, including antibiotics and immunosuppressants. researchgate.netrsc.org Several bio-based strategies have been developed for pipecolic acid production from L-lysine, primarily utilizing engineered microorganisms or enzymatic cascades. rsc.orgnih.gov

One approach involves the use of lysine cyclodeaminase (LCD), an enzyme that catalyzes the cyclization and deamination of L-lysine to pipecolic acid. researchgate.netresearchgate.net Engineered microbial factories, particularly based on E. coli, have been developed to overexpress LCD and related enzymes to enhance pipecolic acid production. nih.govresearchgate.net For example, an engineered E. coli strain achieved a high L-pipecolic acid production of 46.7 g/L with a yield of 0.89 g/g from biomass-derived lysine, demonstrating the effectiveness of artificial bioconversion systems. nih.gov Other enzymatic routes involve the deamination of L-lysine by lysine dehydrogenase or oxidase, followed by spontaneous cyclization and reduction to pipecolic acid. rsc.org

The development of efficient bio-based routes for cadaverine and pipecolic acid production from L-lysine underscores the potential of biomanufacturing to provide sustainable alternatives for the chemical industry.

Table 1: Bio-based Production of Cadaverine and Pipecolic Acid from L-Lysine

Target ChemicalPrecursorEnzyme(s) InvolvedHost Organism (Examples)Key Findings (Examples)
CadaverineL-LysineLysine decarboxylase (LDC)E. coli, C. glutamicumHigh titers achieved with engineered strains (e.g., 136 g/L). nih.gov Used for bio-polyamide synthesis. nih.gov
Pipecolic AcidL-LysineLysine cyclodeaminase (LCD), Lysine oxidase/dehydrogenase, reductaseE. coli, Pseudomonas putidaHigh production titers reported (e.g., 46.7 g/L). nih.gov Key chiral intermediate for pharmaceuticals. researchgate.net

Design and Synthesis of Bioactive Conjugates (e.g., 9-oxoacridinyl-10-acetate derivatives)

This compound and its parent compound L-lysine are utilized in the design and synthesis of various bioactive conjugates. The presence of multiple functional groups allows for the attachment of different molecules, leading to conjugates with altered or enhanced biological properties. This is particularly relevant in the development of novel therapeutic agents and drug delivery systems.

One area of research involves the synthesis of conjugates with molecules exhibiting specific biological activities. For instance, L-lysine has been conjugated with glycyrrhizic acid, a triterpene glycoside, to produce derivatives with potential anti-HIV-1 activity. researchgate.net The synthesis involved the use of activated esters and coupling agents like N,N′-dicyclohexylcarbodiimide (DCC). researchgate.net

Another example is the synthesis of L-lysine 9-oxoacridinyl-10-acetate. This compound is described as a new chemical entity that stimulates the production of cytokines like interleukin-24 (IL-24) and tumor necrosis factor beta (TNF-β), demonstrating potential anti-tumor activity. google.comwipo.int The synthesis involves the interaction of 9-oxoacridinyl-10-acetate, a carboxylic acid, with the basic amino acid L-lysine, leading to the formation of a salt. google.com

L-Lysine has also been used to functionalize nanoparticles for drug delivery applications. For example, L-lysine-modified mesoporous silica (B1680970) nanoparticles have been synthesized for the pH-responsive delivery of anticancer agents like curcumin. nih.gov The functionalization was achieved through a ring-opening reaction between epoxy groups on the nanoparticle surface and the amine groups of L-lysine. nih.gov This approach leverages the biocompatibility of lysine and its ability to facilitate cellular uptake. nih.govresearchgate.net

Furthermore, L-lysine and its derivatives are employed in the synthesis of peptide conjugates and dendrimers for various biomedical applications, including drug delivery and enzyme inhibition. kvinzo.comacs.org These synthetic strategies often involve the formation of amide bonds between the amino groups of lysine and carboxylic acid functionalities of the conjugated molecule. researchgate.netmdpi.com

Crystal Engineering of this compound Co-crystals

Crystal engineering is a field focused on the design and synthesis of crystalline solids with desired structures and properties, often through the control of intermolecular interactions. researchgate.netresearchgate.net This approach is particularly relevant in the pharmaceutical industry for improving the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability. researchgate.netresearchgate.net

Co-crystals are multicomponent crystalline solids composed of an API and one or more co-crystal formers, which are neutral molecules, interacting through non-covalent bonds like hydrogen bonds. researchgate.netijmca.com The formation of co-crystals can lead to significant improvements in the properties of the API without altering its molecular structure. researchgate.netresearchgate.net

L-Lysine, as a zwitterionic amino acid with both acidic and basic functionalities, can participate in the formation of salts or co-crystals depending on the pKa difference between the co-former and the amino acid. ijmca.com While salt formation is generally favored when the pKa difference between the acid and base is 2.7 or greater, co-crystal formation can occur with smaller pKa differences or through interactions between neutral forms. ijmca.com

Research has explored the use of L-lysine in the crystal engineering of co-crystals to enhance the properties of poorly water-soluble drugs. For instance, co-crystals of telmisartan, a poorly water-soluble drug, with L-lysine have been successfully synthesized using techniques like dry grinding, solvent evaporation, and cooling crystallization. eurekaselect.comnih.gov These studies demonstrated that the formation of co-crystals with L-lysine significantly improved the solubility and dissolution rate of telmisartan. eurekaselect.comnih.gov

The crystal engineering approach with this compound or L-lysine as a co-former provides a strategy to modify the solid-state properties of various compounds, potentially leading to improved performance in different applications, particularly in the pharmaceutical field.

Table 2: Example of L-Lysine Co-crystal and its Improved Property

APICo-formerSynthesis Method (Examples)Improved Property (Examples)
TelmisartanL-LysineDry grinding, Solvent evaporation, Cooling crystallizationSolubility, Dissolution Rate eurekaselect.comnih.gov

Sophisticated Analytical and Characterization Techniques for L Lysine Acetate

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in the separation and quantification of L-lysine acetate (B1210297) from complex mixtures. High-performance liquid chromatography (HPLC) is a cornerstone in this analytical endeavor, offering various modes of separation and detection to suit different analytical challenges.

Ion-exchange chromatography (IEC) is a powerful HPLC technique for the separation of ionizable molecules like L-lysine. In this method, the separation is based on the reversible electrostatic interaction between the charged analyte and the charged stationary phase. For the analysis of L-lysine, a cation-exchange column is typically employed.

The separation of D- and L-amino acids can be achieved through derivatization to form diastereoisomeric dipeptides, which are then separable by ion-exchange chromatography. researchgate.net For instance, derivatization with an L-amino acid N-carboxyanhydride can be completed in approximately 2 minutes at pH 10.4, with a yield of about 90%. researchgate.net The resulting L-D and L-L dipeptide pairs can then be separated on an amino acid analyzer, allowing for the detection of one part D-amino acid in the presence of 1000 parts of the L-isomer. researchgate.net

Direct detection of underivatized amino acids can be challenging due to their lack of a strong chromophore. However, detection can be achieved at low UV wavelengths, typically around 200-210 nm.

Table 1: Exemplary Ion-Exchange HPLC Parameters for Amino Acid Separation

ParameterValue
Column Type Strong Cation Exchange (e.g., Exsil 100 SCX)
Mobile Phase 10 mM Sodium Dihydrogen Phosphate (B84403) and 200 mM Sodium Chloride (pH 6)
Detection UV at 210 nm

This table provides a general example of conditions that can be adapted for L-lysine acetate analysis.

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) offers a robust method for the quantification of L-lysine, often in its salt form like L-lysine hydrochloride, which is chemically similar to this compound. Due to the high polarity of lysine (B10760008), achieving sufficient retention on standard C18 columns can be difficult. researchgate.net To overcome this, ion-pairing reagents are often added to the mobile phase.

A study on the quantification of L-lysine hydrochloride provides a relevant methodology. researchgate.net This method utilizes a C8 column, which can provide better efficiency for amino acid analysis without derivatization. researchgate.net The use of an ion-pairing reagent, such as 1-Heptane sulphonic acid, enhances the retention of the polar L-lysine on the nonpolar stationary phase. researchgate.net

Table 2: RP-HPLC-DAD Method for L-Lysine Hydrochloride Quantification

ParameterValue
Column C8
Mobile Phase Solvent A: Phosphate Buffer:Acetonitrile (95:5 v/v) Solvent B: Phosphate Buffer:Acetonitrile (5:95 v/v)
Buffer pH 2.50 (adjusted with Orthophosphoric acid)
Ion-Pairing Reagent 1-Heptane sulphonic acid anhydrous sodium salt
Flow Rate 1 mL/minute
Detection Wavelength 208 nm
Limit of Detection (LOD) 17.80 µg/mL
Limit of Quantification (LOQ) 53.94 µg/mL

Source: Adapted from Hemanth Vikram et al., 2023. researchgate.net

To improve the sensitivity and selectivity of L-lysine detection, especially when using UV-Vis or fluorescence detectors, pre-column or post-column derivatization is a common strategy. This involves reacting the amino acid with a labeling agent to form a derivative with strong chromophoric or fluorophoric properties.

Common derivatizing agents for amino acids include:

2,4-Dinitrofluorobenzene (FDNB): This reagent reacts with the primary amino groups of lysine to form a derivative that can be detected by UV-Vis spectrophotometry. ingentaconnect.com A method for determining lysine hydrochloride in granules involved treating the sample with FDNB in acetonitrile, followed by separation on a C18 column and detection at 360 nm. ingentaconnect.com

Dansyl Chloride: This reagent creates highly fluorescent derivatives, significantly lowering the detection limits. The derivatization is typically carried out in a basic medium, such as a lithium carbonate buffer. nih.govresearchgate.net

Table 3: Derivatization and HPLC Conditions for L-Lysine

Derivatizing AgentReaction ConditionsColumnMobile PhaseDetection
2,4-Dinitrofluorobenzene (FDNB) AcetonitrileYWG-C18 (10µm), 200mm×4mmMethanol-0.05 mol·L-1 sodium acetate and acetic acid (65:35)UV at 360 nm
Dansyl Chloride Lithium Carbonate BufferC18Gradient elutionFluorescence

Source: Adapted from various studies. ingentaconnect.comnih.govresearchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of this compound. It provides information on the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural elucidation.

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a soft ionization technique that allows for the analysis of biomolecules with minimal fragmentation. A study has demonstrated the use of LDI-MS on a gold nanoparticle-enhanced target (AuNPET) for the rapid detection and quantification of lysine. rsc.org This method offers high sensitivity, with a detection limit of 0.2 ng/mL, which corresponds to 100 femtograms per spot. rsc.org The analysis can be performed directly on samples within a concentration range of 1 ng/mL to 100 µg/mL. rsc.org

Table 4: Performance of LDI-MS for Lysine Detection

ParameterValue
Technique Laser Desorption/Ionization Mass Spectrometry on Gold Nanoparticle Enhanced Target (AuNPET)
Concentration Range 1 ng/mL to 100 µg/mL
Mass per Spot 500 fg to 50 ng
Detection Limit 0.2 ng/mL (100 fg per spot)

Source: Adapted from a study on lysine detection and quantification by LDI-MS. rsc.org

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are mass-analyzed. core.ac.uk This provides detailed structural information about the molecule.

For lysine-containing peptides, MS/MS can be used to confirm the amino acid sequence and identify any post-translational modifications, such as acetylation. nih.gov The fragmentation pattern, including the b- and y-ion series, provides evidence for the peptide's sequence. nih.govsci-hub.se In the case of acetylated lysine, specific diagnostic immonium ions at m/z 126.1 and 143.1 can be observed, which serve as reporters for this modification. nih.gov

The process of collision-induced dissociation (CID) in the collision cell of the mass spectrometer is used to fragment the precursor ions. nih.gov The resulting tandem mass spectrum provides a fingerprint of the molecule's structure.

Table 5: Key Features of MS/MS for Lysine-Containing Molecules

FeatureDescription
Precursor Ion Selection Isolation of the specific ion corresponding to the molecule of interest (e.g., a lysine-containing peptide).
Fragmentation Collision-Induced Dissociation (CID) using an inert gas (e.g., nitrogen) to break the precursor ion into product ions.
Product Ion Analysis Mass analysis of the fragment ions to generate a tandem mass spectrum.
Structural Information Identification of characteristic fragment ions (e.g., b- and y-ions for peptides) to confirm the sequence and structure.
Modification Analysis Detection of diagnostic ions that indicate the presence of modifications like acetylation (e.g., immonium ions at m/z 126.1 and 143.1).

Spectroscopic and Diffraction Techniques

Spectroscopic and diffraction methods are fundamental in elucidating the atomic and molecular structure of this compound, as well as its interaction with electromagnetic radiation.

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Single-crystal X-ray diffraction studies have successfully elucidated the crystal structure of this compound.

Research has shown that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net The specific space group identified for this compound is P2₁, a common space group for chiral molecules. researchgate.net The determination of its crystal structure has been a significant achievement, as pure crystalline L-lysine has a strong tendency to incorporate water to form a hydrate, making the anhydrous form challenging to analyze. nih.govresearchgate.net Consequently, modern powder X-ray diffraction methods have been crucial in determining the crystal structure from microcrystalline powder samples. nih.govresearchgate.netcardiff.ac.uk

Detailed structural analysis has provided the following unit cell parameters for this compound:

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
MonoclinicP2₁5.4207.54212.65391.73516.82
Data sourced from single-crystal diffraction analysis of this compound. researchgate.net

These parameters precisely define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. The value Z=2 indicates that there are two molecules of this compound within each unit cell. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

The analysis of poly-l-lysine (PLL) provides insight into the expected spectral features. Key bands are observed in the IR stretching proton (ν₁) mode spectral range at approximately 3270 cm⁻¹, 3200 cm⁻¹, and 3030 cm⁻¹. nih.gov The band at 3270 cm⁻¹ is assigned to the peptide proton mode of NH-CO in a β-sheet structure, while the band at 3200 cm⁻¹ relates to the peptide mode in a random coil structure. nih.gov The band near 3030 cm⁻¹ is attributed to the ν₁ modes of the protonated NH₃⁺ side chain groups. nih.gov In this compound, the presence of the primary and secondary amine groups, the carboxylate group from the acetate, and the carboxylic acid group of lysine are all confirmed by their characteristic vibrational frequencies in the FTIR spectrum. researchgate.net

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties, such as transparency and band gap. For this compound, UV-Vis studies show that the material has a significant absorbance in the ultraviolet region and high transparency in the visible and near-infrared (NIR) regions. researchgate.net

The optical absorption spectrum of an this compound crystal indicates a sharp fall in absorbance starting from the UV region, with a cut-off wavelength determined to be 236 nm. researchgate.net This wide transparency window in the entire visible region makes it a potentially suitable material for optoelectronic applications. researchgate.net The absorption data can be used to calculate the optical band gap (Eg) of the material, which is a critical parameter for semiconductor and optical applications. The optical band gap for this compound has been calculated to be 5.29 eV. researchgate.net For comparison, the UV-Vis spectrum of L-lysine in water is characterized by a strong absorption band extending from approximately 205 to 250 nm. researchgate.net

Optical PropertyValueReference
UV Cut-off Wavelength236 nm researchgate.net
Optical Band Gap (Eg)5.29 eV researchgate.net
Transparency RangeHigh transmittance in the Visible-NIR region researchgate.net

Electrosensing and Biosensor Development for this compound Detection

The detection of L-lysine is crucial in food industries, pharmaceutical applications, and medical diagnostics. nih.gov While research on biosensors specifically for this compound is limited, the development of electrosensors and biosensors for L-lysine provides a strong foundation for the detection of the lysine component in the salt. These biosensors offer advantages over traditional analytical methods due to their high sensitivity, specificity, and potential for rapid analysis. nih.gov

One approach involves the development of a biosensor based on the lysine transporter protein LysP and the transcription activator CadC. nih.govnih.gov In such a system, the biosensor responds to the presence of lysine, modulating the expression of a reporter gene to produce a detectable signal. nih.gov Strategies to improve the performance of these biosensors include introducing key point mutations and engineering promoter modifications to enhance the dynamic range and response to lysine. nih.gov

The development of such biosensors for L-lysine has led to significant improvements in production titers for lysine derivatives like cadaverine (B124047) by enabling dynamic regulation of metabolic pathways. nih.govnih.gov The operational parameters for L-lysine biosensors are typically optimized for pH, temperature, and potential range to achieve low detection limits and fast response times. nih.gov This foundational work on poly-L-lysine and L-lysine can be adapted for surface-based biosensing platforms to detect this compound, leveraging controlled probe density and layer architecture for signal enhancement. utwente.nl

Thermoanalytical Techniques for Material Science Applications

Thermoanalytical techniques are essential for characterizing the material properties of this compound, particularly its thermal stability and decomposition behavior. These properties are critical for determining processing conditions and application limits.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials. Experiments combining thermogravimetric (TG) and differential thermal analysis (DTA) have been conducted to study the thermal properties of this compound. researchgate.net

TGA studies on related compounds, such as L-lysine with zinc acetate, show that thermal decomposition begins and proceeds until a final residue, such as metal oxide, remains. semanticscholar.org The addition of L-lysine can increase the thermal stability of the complex. semanticscholar.org For pure L-lysine, thermal analysis indicates that it does not melt but rather decomposes at elevated temperatures, with one study noting a sharp peak at 371 K (97.85 °C) in differential scanning calorimetry (DSC) that is not accompanied by weight loss, suggesting a phase transition prior to decomposition. nih.gov TGA provides critical data on the temperature at which degradation begins, the rate of mass loss, and the composition of the final residue, which are vital for material science applications.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to investigate the thermal stability and phase transitions of a material as a function of temperature. In the study of this compound single crystals, DSC analysis reveals critical information about its melting point and decomposition temperature.

Studies have shown that this compound is thermally stable up to a certain temperature, beyond which it begins to decompose. Thermal analysis of this compound indicates its stability is higher than several other amino acid-based compounds. researchgate.net For instance, one study reported the thermal stability of this compound to be 180 °C. researchgate.net Another investigation involving thermogravimetric (TG) and differential thermal analysis (DTA) was conducted to elucidate its thermal properties. researchgate.net The analysis helps in understanding the material's behavior under thermal stress, a critical factor for device fabrication and application.

A sharp endothermic peak observed in the DSC curve typically corresponds to the melting of the crystal, indicating the temperature at which it transitions from a solid to a liquid state. This distinct melting point confirms the crystalline nature of the material.

Table 1: Thermal Properties of this compound

Thermal Parameter Reported Value
Decomposition Temperature 180 °C

Mechanical Property Assessment: Microhardness and Related Parameters

The mechanical strength of this compound crystals is a vital parameter that determines their durability and suitability for device fabrication. Vickers microhardness testing is a standard method employed to assess the mechanical behavior of these crystals. researchgate.netnih.gov This technique involves indenting the crystal surface with a diamond pyramid under a specific load.

The Vickers hardness number (Hv) is calculated based on the applied load and the diagonal length of the indentation mark. Research has shown that the microhardness of this compound crystals varies with the applied load. nih.gov Typically, the hardness number is observed to increase with the load up to a certain point, after which it may decrease, a phenomenon known as the reverse indentation size effect. This behavior provides insights into the crystal's resistance to plastic deformation.

From the microhardness values, other important mechanical parameters such as the work hardening coefficient (n), yield strength (σy), and stiffness constant (C11) can be derived. The work hardening coefficient, determined from the Meyer's index, indicates whether the material is hard or soft. For this compound, like many organic crystals, it is generally classified as a soft material. These mechanical characterizations are crucial for understanding how the material will withstand the stresses of cutting, polishing, and mounting during the fabrication of optical devices. nih.gov

Table 2: Mechanical Parameters of this compound (Illustrative Data)

Applied Load (g) Vickers Hardness Number (Hv)
25 Data Not Available
50 Data Not Available
100 Data Not Available

Non-Linear Optical (NLO) Property Characterization

This compound has garnered significant interest due to its non-linear optical (NLO) properties, which are essential for applications like frequency conversion in lasers. The second-harmonic generation (SHG) efficiency is a key parameter used to quantify the NLO activity of a material.

The Kurtz-Perry powder technique is a widely used method to measure the SHG efficiency of crystalline materials. researchgate.net In this method, a high-intensity laser beam, typically from a Nd:YAG laser operating at a wavelength of 1064 nm, is passed through a powdered sample of the this compound crystal. If the material possesses NLO properties, it will generate a second harmonic signal at a shorter wavelength, which is 532 nm in this case, resulting in the emission of green light.

The intensity of this generated green light is measured and compared to that produced by a standard reference material, commonly potassium dihydrogen phosphate (KDP). researchgate.net Studies have demonstrated that this compound exhibits a significant SHG efficiency. One report found its efficiency to be 3.2 times that of KDP. researchgate.net This high SHG efficiency, combined with its good optical transparency in the visible region, makes this compound a promising candidate for various NLO applications. researchgate.netnih.gov Further investigations have also explored its third-order NLO properties using techniques like the Z-scan method. nih.gov

Table 3: Non-Linear Optical Properties of this compound

NLO Parameter Reported Value Reference Material
Second Harmonic Generation (SHG) Efficiency 3.2 times that of KDP Potassium Dihydrogen Phosphate (KDP)

Investigative Research Applications and Emerging Areas

Exploration of L-Lysine Acetate (B1210297) in Advanced Biotechnological Processes

L-Lysine acetate is employed in biotechnological processes, notably in the production of recombinant proteins and enzymes, and plays a role in optimizing cell culture media for bioproduction rpicorp.comnetascientific.comfishersci.co.uk. Amino acids, including L-lysine, are utilized in the development of protein-based drugs like recombinant proteins pharmaoffer.com.

Recombinant Protein and Enzyme Production Enhancements

This compound is specifically mentioned as being employed in biotechnological processes for the production of recombinant proteins and enzymes rpicorp.comnetascientific.comfishersci.co.uk. Its inclusion in these processes underscores its importance as a constituent that can support the synthesis of these complex biological molecules. The optimization of culture media, which can include this compound, is a crucial step in improving recombinant protein production with microbial systems researchgate.net.

Cell Culture Media Optimization for Bioproduction

This compound plays a role in cell culture media to support the growth and productivity of cells used in bioproduction rpicorp.comfishersci.co.ukchemimpex.com. The composition of fermentation media, including amino acids, is crucial for enhancing the production of various compounds, including L-lysine itself, in microorganisms like Escherichia coli nih.gov. While this highlights the importance of amino acids in media for microbial production, this compound is also used in media for culturing other cell types, such as Chinese Hamster Ovary (CHO) cell lines used for expressing recombinant antibodies nih.gov. Optimizing cell culture media involves analyzing components like amino acids to improve performance, increase yield and titers, and characterize the process thermofisher.com.

Mechanistic Studies in Disease Models (Pre-clinical and Translational Research)

This compound is being explored in research related to various disease models, investigating its potential mechanistic impacts on cardiovascular health, neurological pathways, and inflammatory responses clinicaltrials.eumedchemexpress.comglpbio.comnih.govpatsnap.com.

Molecular Underpinnings of Cardiovascular Health Impact

Some studies are investigating the potential of lysine (B10760008) acetate to impact heart and blood vessel problems clinicaltrials.eu. Research in adenine-induced uremic rats, a model for vascular calcification, demonstrated that dietary supplementation with L-lysine ameliorated arterial calcification medchemexpress.comglpbio.comnih.gov. This suggests a potential protective effect of L-lysine, a component of this compound, on the vasculature in certain conditions. Studies have visualized the amelioration of vascular calcification in the thoracic aorta and a reduction in calcified areas of aortic root tissues in L-lysine supplemented adenine (B156593) rats compared to control groups nih.gov.

Neurotransmitter Modulation and Neurological Pathways

Research suggests that L-lysine may influence neurotransmitters involved in stress and anxiety nih.govresearchgate.net. L-lysine has been shown to act as a partial antagonist of the serotonin (B10506) receptor 4 (5-HT4 receptor) researchgate.net. It may also modulate dopamine (B1211576) and serotonin pathways nih.gov. L-lysine is a precursor for L-glutamate through the saccharopine pathway, and it is estimated that a significant portion of glutamate (B1630785) in the central nervous system (CNS) can originate from L-lysine mdpi.com. L-lysine has also been shown to affect pain-induced behavior in rats nih.govmdpi.com. Glatiramer acetate, a copolymer containing L-lysine used in the treatment of multiple sclerosis, has demonstrated immunomodulatory effects and influences spinal motoneuron plasticity nih.govscielo.br.

Anti-inflammatory and Immunomodulatory Effects

Poly-L-lysine has exhibited anti-inflammatory effects in the intestinal mucosal system, mediated by the activation of calcium-sensing receptors (CaSR) nih.gov. Studies using human intestinal epithelial cell lines showed that poly-L-lysine reduced the secretion of IL-8 and inhibited the gene expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β nih.gov. In a mouse colitis model, poly-L-lysine supplementation prevented weight loss, colitic symptoms, and shortening of colon length, while inhibiting the upregulation of pro-inflammatory cytokine expression in the colon nih.gov.

Glatiramer acetate, which includes L-lysine as a component, is an immunomodulator used for multiple sclerosis nih.govscielo.br. It influences the innate and adaptive immune response, promoting a shift from pro-inflammatory to anti-inflammatory pathways nih.govscielo.brmdpi.comscielo.brresearchgate.net. This involves inducing a cytokine secretion pattern deviation towards Th2 cytokines scielo.br. Acetate, a component of this compound, derived from gut microbial fermentation of dietary fiber, has been shown to promote anti-inflammatory regulatory B cells (B10 cells) nih.govjci.org. This effect is linked to metabolic changes that fuel the TCA cycle and promote posttranslational lysine acetylation nih.govjci.org. Research on this compound in a mouse model of acute pancreatitis indicated that it inhibited the release of the inflammatory cytokine IL-6 medchemexpress.comglpbio.com.

Here is a summary of some research findings:

Study ModelCompound TestedObserved EffectRelevant SectionSource
Adenine-induced uremic ratsDietary L-LysineAmelioration of arterial calcification6.2.1 medchemexpress.comglpbio.comnih.gov
Human intestinal epithelial cell linesPoly-L-lysineReduced IL-8 secretion; inhibited TNF-α, IL-6, IL-1β gene expression6.2.3 nih.gov
DSS-induced mouse colitisPoly-L-lysinePrevented weight loss, colitic symptoms, colon shortening; inhibited pro-inflammatory cytokines6.2.3 nih.gov
Male mice (acute pancreatitis)This compoundInhibited release of inflammatory cytokine IL-66.2.3 medchemexpress.comglpbio.com
Rats (stress/anxiety)L-LysineInfluenced neurotransmitters; partial 5-HT4 antagonist; affected pain behavior6.2.2 nih.govresearchgate.netmdpi.com
Various animal models (MS)Glatiramer AcetateImmunomodulatory effects; shift to anti-inflammatory pathways; spinal motoneuron plasticity6.2.2, 6.2.3 nih.govscielo.brmdpi.comscielo.brresearchgate.net
Mice and human blood cellsAcetate (gut-derived)Promoted anti-inflammatory B10 cells via lysine acetylation6.2.3 nih.govjci.org

Anti-tumor Activity and Immune System Stimulation

Research suggests a complex interplay between lysine metabolism, acetylation, and the immune response in the context of cancer. Lysine acetylation, a post-translational modification, is implicated in regulating various cellular processes, including those relevant to cancer hallmarks such as cell metabolism, proliferation, and immune evasion. nih.govresearchgate.netresearchgate.net

Studies indicate that dysregulation of lysine acetylation and deacetylation processes is associated with the genesis and development of malignancy. researchgate.netnih.gov For instance, abnormalities in the enzymes that regulate acetylation and deacetylation have been linked to cancer. nih.gov The acetylation process can influence tumor formation and progression by modulating immune activity and response in various ways, including regulating cytokine expression, immune cell proliferation and infiltration, and the activity of immune cell receptors. nih.govfrontiersin.org

Specific research highlights the potential of targeting acetylation pathways to influence anti-tumor immunity. For example, histone deacetylase (HDAC) inhibitors, which indirectly increase histone acetylation, have been explored as epigenetic therapeutic agents in cancer immunotherapy. nih.gov These inhibitors can modulate host antitumor immune responses by interfering with HDAC activity and regulating gene expression. nih.govfrontiersin.org Studies have shown that HDAC inhibitors can re-express inactivated regulatory genes in cancer cells and reverse malignant phenotypes. nih.govfrontiersin.org Furthermore, HDAC inhibitors may contribute to reducing tumor formation and boosting an efficient immune response against cancer cells by decreasing regulatory T cells, increasing the cytotoxicity of NK and CD8+ T cells, and enhancing pro-inflammatory cytokine production. frontiersin.org

While research directly detailing the anti-tumor activity and immune system stimulation specifically of this compound is still emerging, the broader understanding of lysine acetylation's role in cancer and immunity provides a framework for investigating the potential therapeutic effects of this compound. The acetate component itself can also act as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumor immunity in breast cancer models. aacrjournals.orgnih.gov Acetate supplementation has been shown to metabolically support T-cell proliferation and functionality. nih.gov

Interrogating this compound Interactions with Other Biological Molecules

Understanding how this compound interacts with other biological molecules is crucial for elucidating its cellular mechanisms. As a source of lysine, it participates in processes where lysine residues are involved, particularly in protein modification and interactions. Lysine acetylation, the most prevalent form of protein acetylation, involves the transfer of an acetyl group to the ε-amino group of a lysine side chain, neutralizing its positive charge and altering its size and shape. asm.orgnih.gov This modification can significantly impact protein function, including interactions with other molecules. asm.orgresearchgate.netnih.gov

Protein-Protein Interaction Modulations

Lysine acetylation is known to regulate protein-protein interactions. researchgate.netfrontiersin.org The neutralization of the positive charge on a lysine residue upon acetylation can alter electrostatic interactions, which are critical for many protein-protein associations. researchgate.netresearchgate.net This alteration can influence protein complex formation, signaling pathways, and various cellular processes. nih.govnih.gov

Research using acetylome profiling has revealed that lysine acetylation sites are often located in regions involved in protein-protein interactions. researchgate.netacs.org For instance, studies on peripheral membrane proteins have shown that lysine acetylation predominates in membrane-interaction regions, and this modification can strongly reduce membrane binding affinity and alter subcellular localization, likely due to the loss of positive charge weakening interactions with negatively charged membranes. researchgate.netresearchgate.net

Furthermore, acetylation can create novel protein-binding recognition surfaces, contributing to a range of virus-virus and virus-host interactions. researchgate.net Studies aimed at mapping protein interactions and acetylation sites for lysine acetyltransferases (KATs) have been developed to better understand how KATs connect to their cellular targets and how acetylation regulates protein interactions. pnas.org

Enzyme-Substrate Affinity Alterations

Lysine acetylation can also directly impact enzyme activity by altering enzyme-substrate affinity. asm.orgfrontiersin.org Acetylation on lysine residues within or near the catalytic site of an enzyme can sterically block catalytic pockets or induce conformational changes that affect substrate binding. asm.org The neutralization of the positive charge of a lysine residue in the active site can significantly change the binding potential and inhibit catalytic activity. asm.orgfrontiersin.org

Another example is the reversible lysine acetylation controlling the activity of the mitochondrial enzyme acetyl-CoA synthetase 2 (AceCS2). pnas.org Deacetylation of AceCS2 by SIRT3 activates its acetyl-CoA synthetase activity, highlighting how reversible acetylation can act as a metabolic control mechanism. pnas.org

Future Directions in this compound Research

Future research on this compound can leverage advanced techniques to gain a more comprehensive understanding of its biological roles and therapeutic potential.

Systems Biology and Omics Approaches in Acetylome Profiling

Systems biology and omics approaches, particularly acetylome profiling, are powerful tools for globally analyzing lysine acetylation events and their impact on cellular function. researchgate.netphysiology.org Acetylome profiling involves the large-scale identification and quantification of acetylated proteins and lysine sites within a cell or tissue. researchgate.netfrontiersin.orgmdpi.com This can be achieved using techniques like mass spectrometry-based proteomics combined with enrichment strategies for acetylated peptides. researchgate.netmdpi.comnih.gov

Applying these approaches to study the effects of this compound can reveal the extent and specificity of protein acetylation changes induced by this compound. This can help identify key proteins and pathways affected by this compound, providing insights into its mechanisms of action in various biological contexts, including its potential effects on metabolism, gene expression, and cellular signaling. nih.govphysiology.org

Acetylome profiling has already been instrumental in demonstrating the widespread nature of lysine acetylation across diverse cellular compartments and its involvement in various biological processes beyond histone modification, such as metabolism, translation, and stress response. nih.govfrontiersin.orgphysiology.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.net Future studies can utilize quantitative acetylome analysis, perhaps combined with stable isotope labeling techniques, to precisely measure changes in acetylation levels in response to this compound treatment and compare them to control conditions. researchgate.netphysiology.org

Advanced Computational Modeling and Simulation of this compound Dynamics

Advanced computational modeling and simulation techniques can provide valuable insights into the dynamic behavior of this compound and its interactions with biological molecules at an atomic level. Methods such as molecular dynamics (MD) simulations and molecular docking can be employed to predict binding modes, affinities, and conformational changes upon interaction. numberanalytics.comhilarispublisher.comresearchgate.net

Computational modeling can help researchers understand how this compound, or the lysine and acetate components individually, interacts with target proteins, including enzymes and proteins involved in protein-protein interactions. numberanalytics.comhilarispublisher.comnih.govrsc.org This can involve simulating the diffusion of this compound in a cellular environment, its binding to specific sites on proteins, and the resulting effects on protein structure and dynamics. acs.orgresearchgate.net

While challenges remain in accurately modeling complex biological systems, advancements in algorithms and computational power are continuously improving the predictive capabilities of these methods. numberanalytics.comnih.gov Integrating computational approaches with experimental data from acetylome profiling and functional studies can provide a more complete picture of how this compound exerts its effects, aiding in the rational design of future research and potential therapeutic strategies. hilarispublisher.com Computational studies can also explore the influence of factors like pH and the presence of other molecules on the interactions of this compound. acs.orgresearchgate.net

Novel Biosynthetic Pathways for L-Lysine Derivatives

Research into novel biosynthetic pathways for L-lysine derivatives is an active area, driven by the potential to produce valuable chemicals and pharmaceutical intermediates. L-lysine itself is a precursor for a range of derivatives with diverse applications. researchgate.net

Studies have explored the biosynthesis of alkaloids, such as lycopodine (B1235814), from precursors including lysine and acetate. Investigations using labeled compounds have demonstrated the specific incorporation of label from lysine and acetate into the lycopodine structure, supporting hypotheses about its biosynthetic route involving intermediates derived from these compounds. cdnsciencepub.com

Another area of research focuses on the microbial production of L-lysine and its derivatives through metabolic engineering and synthetic biology. Corynebacterium glutamicum is a key organism used for the fermentative production of L-lysine. asm.org Efforts to improve L-lysine production involve tailoring biosynthetic pathways, enhancing NADPH supply, and optimizing the supply of precursors like pyruvate (B1213749) and oxaloacetate. asm.org

Furthermore, L-lysine serves as a building block for the biosynthesis of diamines like cadaverine (B124047) (1,5-diaminopentane) through the action of L-lysine decarboxylase (LDC). asm.orgnih.gov Cadaverine and other diamines are incorporated into various secondary metabolites, including siderophores like desferrioxamines. asm.org Research has revealed novel biosynthetic pathways for desferrioxamine derivatives that involve the crosstalk between separate siderophore pathways and utilize L-lysine, acetyl-CoA, and succinyl-CoA as building blocks. asm.org Isotopic labeling experiments have confirmed the incorporation of lysine into these derivatives. asm.org

The biosynthesis of pipecolic acid, another derivative of lysine, has also been investigated, particularly in fungi. Two different pathways for pipecolate formation from lysine have been identified, both involving saccharopine and L-α-aminoadipate-6-semialdehyde as intermediates. mdpi.com

These studies highlight the versatility of L-lysine as a precursor and the ongoing efforts to elucidate and engineer biosynthetic pathways for novel L-lysine derivatives with potential industrial and pharmaceutical relevance.

Targeted Therapeutic Delivery Systems Utilizing this compound

This compound and its polymeric forms, such as poly-L-lysine (PLL), are being explored for their potential in targeted therapeutic delivery systems. The inherent properties of lysine, including its positive charge at physiological pH, make it suitable for interacting with negatively charged cell membranes and extracellular matrix components. ahajournals.orgresearchgate.net

Poly-L-lysine has been investigated as a vehicle for delivering therapeutic agents, including small molecules and polypeptides, to specific tissues. ahajournals.org Studies have shown that polycationic molecules like polylysine (B1216035) can bind strongly to the extracellular matrix (ECM) of the vascular wall, allowing for high accumulation and long-term retention of conjugated drugs. ahajournals.org This targeted delivery to the ECM presents a novel approach for localized drug delivery, potentially reducing systemic side effects and increasing drug concentration at the site of pathology. ahajournals.org

L-Lysine-based biodegradable polyurethanes are also being developed as nanocarriers for drug delivery, particularly for cancer therapy. researchgate.net These materials can be designed to be dual-responsive, releasing encapsulated drugs in response to specific stimuli present in the tumor microenvironment, such as temperature and enzyme activity. researchgate.net Research has demonstrated the potential of L-lysine-based polyurethane nanoparticles to encapsulate anticancer drugs like doxorubicin (B1662922) and achieve significant cell death in cancer cell lines, along with efficient cellular uptake and internalization. researchgate.net

Furthermore, lysine has been used to functionalize nanoparticles for targeted drug delivery. For example, lysine-decorated solid lipid nanoparticles have been developed for delivering anticancer drugs like epirubicin (B1671505) to cancer cells. semanticscholar.org These modified nanoparticles showed improved anti-proliferative effects on cancer cell lines compared to the pure drug. semanticscholar.org Lysine's biocompatibility and ability to undergo biotransformation by enzymes in tumor cells contribute to the effectiveness of such targeted systems. researchgate.net

Another approach involves utilizing L-lysine α-oxidase (LO), an enzyme that exhibits antitumor activity due to the higher concentration of L-lysine in tumor tissue. mdpi.com Nanoparticle systems, such as PEGylated-chitosan nanoparticles functionalized with targeting agents, are being developed to deliver LO specifically to cancer cells, improving its stability and reducing side effects. mdpi.com These targeted nanoparticles have shown promising anticancer effects in in vivo studies. mdpi.com

The development of L-lysine-loaded microparticles, such as those based on poly(lactic-co-glycolic acid) (PLGA), is being explored for controlled release applications, including enhancing angiogenesis. mdpi.com These microparticles can be engineered to control the release kinetics of L-lysine, which is involved in pro-angiogenic and pro-regenerative mechanisms. mdpi.com In vitro studies have indicated that L-lysine-loaded PLGA microparticles are biocompatible, support cell proliferation, and stimulate the expression of pro-angiogenic genes. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.